molecular formula C8H2BrF5O B2774232 1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 1823361-42-7

1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B2774232
CAS RN: 1823361-42-7
M. Wt: 288.999
InChI Key: WEWSLUVBAKBTPE-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one” is likely to be a halogenated organic compound. Halogenated compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science .


Chemical Reactions Analysis

Again, without specific information on “1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one”, it’s difficult to provide an analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one” would depend on its specific structure. Properties might include boiling point, density, and pKa .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cycloadditions and Synthesis of Fluorine Compounds : 1-Bromo-1,3-difluoropropan-2-one is involved in reactions with cyclopentadiene and furan, forming various fluorine compounds. This demonstrates its role in synthesizing fluorinated bicyclic structures and oxyallyl intermediates (Föhlisch & Radl, 1998).
  • Halothane in Grignard Reactions : Halothane, chemically related to 1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one, reacts with aldehydes in the presence of zinc, demonstrating its utility in Grignard reactions to synthesize various fluorine compounds (Takagi et al., 1996).

Applications in Organic Chemistry

  • Functionalized Fluoroalkenes Synthesis : 1-Trifluoromethylvinylsilane, related to 1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one, is utilized for synthesizing various difluoro-1-alkenes, highlighting its significance in preparing fluoroorganic compounds (Ichikawa et al., 2003).
  • Preparation of High-Temperature Polymers : The compound plays a role in the synthesis of fluorinated polymers, showcasing its importance in material science and engineering (Boston et al., 1997).

Advanced Chemical Syntheses

  • Sodium Dithionite Initiated Additions : Demonstrates the use of sodium dithionite for promoting addition reactions, relevant in the synthesis of compounds with CF3 groups, expanding the scope of fluorine chemistry (Ignatowska & Dmowski, 2006).
  • Exploring Structural Opportunities : Highlights the conversion of 1,3-difluorobenzene into various difluorobenzoic acids, showing the versatility of fluorine-containing compounds in organic synthesis (Schlosser & Heiss, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical compound, the mechanism of action would describe how it interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for a compound like “1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one” would depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on clinical trials .

properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWSLUVBAKBTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one

CAS RN

1823361-42-7
Record name 1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one
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